molecular formula C6H12O2 B2703084 (2-Ethoxycyclopropyl)methanol CAS No. 5604-64-8

(2-Ethoxycyclopropyl)methanol

Cat. No.: B2703084
CAS No.: 5604-64-8
M. Wt: 116.16
InChI Key: FLNDKHCCQHYPRZ-UHFFFAOYSA-N
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Description

(2-Ethoxycyclopropyl)methanol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is a cyclopropane derivative with an ethoxy group and a hydroxymethyl group attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxycyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are selected to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxycyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethoxycyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxycyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the strain in the cyclopropane ring and the electronic effects of the ethoxy and hydroxymethyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxycyclopropyl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group on the cyclopropane ring.

Properties

IUPAC Name

(2-ethoxycyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-3-5(6)4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNDKHCCQHYPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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